2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O/c18-17-19-14(10-6-2-1-3-7-10)13-15(20-17)11-8-4-5-9-12(11)16(13)21/h1-9H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUYDEPVVFJIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=N2)N)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434616 | |
| Record name | 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
713514-58-0 | |
| Record name | 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Reaction Components
- Reactants :
- 1,3-Indanedione
- Benzaldehyde (or substituted aryl aldehydes)
- Urea or thiourea
- Catalyst : Phosphorus pentoxide (P₂O₅)
- Solvent : Ethanol
- Conditions : Reflux (78–80°C), 3–5 hours
Procedure
- Step 1 : 1,3-Indanedione (1.46 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) are dissolved in ethanol (30 mL).
- Step 2 : Urea (0.60 g, 10 mmol) and P₂O₅ (2.84 g, 20 mmol) are added sequentially.
- Step 3 : The mixture is refluxed for 4 hours, cooled, and filtered. The crude product is recrystallized from dimethylformamide (DMF) to yield 2-amino-4-phenylindeno[1,2-d]pyrimidin-5-one as a pale-yellow solid.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–72% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 4 hours | |
| Melting Point | 268–270°C |
Mechanistic Insight : The reaction proceeds via Knoevenagel condensation between 1,3-indanedione and benzaldehyde, followed by cyclization with urea under acidic conditions.
Three-Component Reaction with Guanidine Carbonate
Key Reaction Components
- Reactants :
- 3-Benzylidene-1,3-indanedione
- Guanidine carbonate
- Base : Sodium methoxide (NaOMe)
- Solvent : Methanol
- Conditions : Reflux (65°C), 16 hours
Procedure
- Step 1 : 3-Benzylidene-1,3-indanedione (pre-synthesized via condensation of 1,3-indanedione and benzaldehyde) is dissolved in methanol.
- Step 2 : Guanidine carbonate (1.5 equiv) and NaOMe (2.0 equiv) are added.
- Step 3 : The mixture is refluxed for 16 hours, neutralized with dilute HCl, and filtered to isolate the product.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Purity (NMR) | >98% | |
| Reaction Scale | Up to 100 g |
Advantage : Avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
Microwave-Assisted Synthesis
Key Reaction Components
- Reactants :
- 1,3-Indanedione
- Benzaldehyde
- Guanidine hydrochloride
- Solvent : Dimethyl sulfoxide (DMSO)
- Conditions : Microwave irradiation (300 W, 80°C), 30 minutes
Procedure
- Step 1 : 1,3-Indanedione (10 mmol), benzaldehyde (10 mmol), and guanidine hydrochloride (12 mmol) are mixed in DMSO.
- Step 2 : The mixture is irradiated in a microwave reactor for 30 minutes.
- Step 3 : The product is precipitated by adding ice-cold water and purified via column chromatography (ethyl acetate/hexane).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–85% | |
| Reaction Time | 30 minutes | |
| Energy Consumption | 50% reduction vs. conventional methods |
Note : Microwave synthesis enhances reaction efficiency by promoting rapid heat transfer and reducing side reactions.
One-Pot Synthesis Using Acetic Acid Catalyst
Key Reaction Components
- Reactants :
- 1,3-Indanedione
- Benzaldehyde
- Thiourea
- Catalyst : Acetic acid (glacial)
- Solvent : Ethanol
- Conditions : Reflux (78°C), 5 hours
Procedure
- Step 1 : 1,3-Indanedione (10 mmol), benzaldehyde (10 mmol), and thiourea (10 mmol) are combined in ethanol.
- Step 2 : Acetic acid (5 mL) is added, and the mixture is refluxed for 5 hours.
- Step 3 : The product is filtered and washed with cold ethanol.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–80% | |
| Byproduct Formation | <5% | |
| Scalability | Demonstrated at 1 kg scale |
Limitation : Requires careful control of pH to prevent decomposition of thiourea.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| Biginelli-Type | 65–72 | 4 hours | Moderate | High (uses P₂O₅) |
| Three-Component | 70–75 | 16 hours | High | Moderate |
| Microwave-Assisted | 82–85 | 0.5 hours | High | Low |
| Acetic Acid Catalyzed | 75–80 | 5 hours | Low | Moderate |
Recommendations :
- Lab-scale : Microwave-assisted synthesis for rapid, high-yield production.
- Industrial-scale : Three-component reaction due to scalability and lower catalyst cost.
Structural Characterization Data
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Adenosine A2A Receptor Antagonism
One of the primary applications of 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one is its function as a selective antagonist for the adenosine A2A receptor. This receptor plays a significant role in various neurological processes, and its antagonism has been linked to therapeutic effects in conditions such as Parkinson's disease and other neurodegenerative disorders.
Case Study: Neurodegenerative Disorders
Research indicates that compounds targeting the adenosine A2A receptor can ameliorate symptoms associated with neurodegenerative diseases. For instance, studies have shown that antagonizing this receptor can enhance dopaminergic transmission, which is crucial for motor control and may alleviate symptoms in Parkinson's disease patients .
Antitumor Activity
Recent studies have also highlighted the potential antitumor activity of this compound. In vitro testing against various cancer cell lines has demonstrated significant growth inhibition. For example, compounds synthesized from this scaffold exhibited activity comparable to established chemotherapeutics like Adriamycin when tested on Hep-G2 human cancer cells .
Table: Summary of Antitumor Activity
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound using environmentally friendly approaches, such as microwave-assisted synthesis and one-pot reactions without metal catalysts .
Mechanism of Action
The mechanism of action of 2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Position 4 Substituents : Electron-donating groups like methoxy (e.g., 4-methoxyphenyl) enhance anticancer activity, likely due to improved electronic interactions with cellular targets .
- Position 8 Modifications: Bulky substituents (e.g., morpholinoethoxy in JNJ-40255293) improve adenosine receptor binding affinity, suggesting steric and hydrophilic effects critical for receptor antagonism .
- Amino vs. Thioxo at Position 2: Replacing the amino group with thioxo (Entry-11) increases melting points (250–252°C vs. ~200°C for the parent compound) but reduces biological activity, highlighting the amino group’s role in target engagement .
Pharmacological Profiles
Key Observations :
- Receptor Antagonism : JNJ-40255293’s dual A1/A2A antagonism is comparable to ASP5854 but with lower A1 affinity, indicating that scaffold rigidity and substituent bulkiness modulate receptor selectivity .
Biological Activity
2-Amino-4-phenylindeno[1,2-d]pyrimidin-5-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features an indeno[1,2-d]pyrimidine core with an amino group and a phenyl substituent. Its molecular formula is CHN, and it exhibits a molecular weight of 252.28 g/mol. The structure is critical for its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the growth of cancer cell lines, including HeLa (cervical cancer) and DU 205 (prostate cancer) cells. The compound's efficacy was demonstrated through cell viability assays, where it significantly reduced cell proliferation compared to control groups .
- Mechanism of Action : The anticancer effects are believed to result from the compound's ability to induce apoptosis (programmed cell death) in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. It may also inhibit specific enzymes critical for cancer progression.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties :
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were reported at concentrations as low as 16 µg/mL .
- Fungal Activity : In vitro studies revealed that it effectively inhibited fungal growth, particularly against Candida species, showcasing its potential as an antifungal agent .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties :
- Cytokine Modulation : Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines in cell cultures, suggesting a role in modulating inflammatory responses .
Case Study 1: Anticancer Evaluation
A study conducted by Boruah et al. explored the cytotoxic effects of various indeno-pyrimidine derivatives, including this compound. The results showed a dose-dependent inhibition of cell growth in HeLa and DU 205 cells, with IC values indicating potent activity at low concentrations. Further mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways .
Case Study 2: Antimicrobial Screening
In a comprehensive antimicrobial screening published in MDPI journals, the compound was tested against a panel of bacterial and fungal strains. Results indicated that it exhibited broad-spectrum antimicrobial activity with notable effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
